Cas no 2138507-17-0 (4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride)

4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride structure
2138507-17-0 structure
商品名:4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
CAS番号:2138507-17-0
MF:C11H13ClO4S2
メガワット:308.801520109177
CID:6452312
PubChem ID:165475063

4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
    • 2138507-17-0
    • EN300-1124321
    • インチ: 1S/C11H13ClO4S2/c1-11(2)5-6-17(13,14)10-7-8(18(12,15)16)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3
    • InChIKey: OLDNTNPORHYZEG-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1C=CC2=C(C=1)S(CCC2(C)C)(=O)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 307.9943789g/mol
  • どういたいしつりょう: 307.9943789g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 85Ų

4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1124321-0.25g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
0.25g
$1249.0 2023-10-26
Enamine
EN300-1124321-0.05g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
0.05g
$1140.0 2023-10-26
Enamine
EN300-1124321-10.0g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0
10g
$5837.0 2023-06-09
Enamine
EN300-1124321-1g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
1g
$1357.0 2023-10-26
Enamine
EN300-1124321-0.1g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
0.1g
$1195.0 2023-10-26
Enamine
EN300-1124321-0.5g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
0.5g
$1302.0 2023-10-26
Enamine
EN300-1124321-5g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
5g
$3935.0 2023-10-26
Enamine
EN300-1124321-2.5g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0 95%
2.5g
$2660.0 2023-10-26
Enamine
EN300-1124321-1.0g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0
1g
$1357.0 2023-06-09
Enamine
EN300-1124321-5.0g
4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride
2138507-17-0
5g
$3935.0 2023-06-09

4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride 関連文献

4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chlorideに関する追加情報

Introduction to 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride (CAS No. 2138507-17-0)

4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride, identified by its CAS number 2138507-17-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiopyran class of heterocyclic molecules, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including its sulfonyl chloride functionality and the presence of multiple rings and substituents, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The sulfonyl chloride moiety in the molecular structure of 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride is particularly noteworthy. Sulfonyl chlorides are widely recognized as key reagents in organic synthesis due to their ability to participate in nucleophilic substitution reactions, forming sulfonates or sulfonamides. These reactions are fundamental in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. The reactivity of the sulfonyl chloride group makes this compound a valuable building block for constructing more complex molecules with tailored biological properties.

In recent years, there has been growing interest in benzothiopyran derivatives due to their demonstrated efficacy as bioactive compounds. Studies have shown that benzothiopyrans exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride may contribute to its unique chemical profile and biological activity. Researchers have been exploring the potential of this compound as a lead molecule for drug discovery programs aimed at developing novel therapeutic agents.

The dioxo group within the benzothiopyran ring system is another critical feature that influences the compound's reactivity and biological activity. The presence of this oxidized functional group can enhance the molecule's ability to interact with biological targets such as enzymes and receptors. This has led to investigations into its potential role in modulating metabolic pathways and signaling cascades relevant to various diseases. The combination of structural elements like the dioxo group and the sulfonyl chloride moiety positions 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride as a compound of considerable interest for further biochemical and pharmacological studies.

Recent advancements in synthetic methodologies have enabled more efficient preparation of complex heterocyclic compounds like 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to enhance yield and purity while introducing specific functional groups with high precision. These improvements have facilitated the exploration of novel derivatives and analogs with enhanced biological activity. The accessibility of high-quality starting materials like CAS No. 2138507-17-0 has streamlined research efforts in medicinal chemistry labs worldwide.

The pharmaceutical industry has been particularly keen on exploring heterocyclic scaffolds due to their prevalence in approved drugs. Benzothiopyrans are no exception, with several examples already making their way into clinical trials or commercial products. For instance, derivatives of benzothiopyran have shown promise in treating neurological disorders by modulating neurotransmitter pathways. The structural diversity within this class allows for fine-tuning of properties such as solubility, metabolic stability, and target specificity—qualities essential for successful drug candidates.

The synthesis of 4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride involves multi-step organic transformations that highlight the compound's complexity. Key steps typically include cyclization reactions to form the benzothiopyran core followed by functionalization at specific positions using sulfonylation protocols. The introduction of the sulfonyl chloride group is often achieved through reaction with phosphorus oxychloride or similar reagents under controlled conditions to ensure high regioselectivity and yield.

In terms of applications beyond drug discovery,CAS No. 2138507-17-0 may find utility in materials science as well. Sulfonyl chlorides are known to react with amines to form sulfonamides—a class of compounds widely used in polymer chemistry and material design. The benzothiopyran framework could impart unique electronic or optical properties to these materials when incorporated into polymers or coatings.

The safety profile of CAS No. 2138507-17-0 is an important consideration during its handling and use in research settings. While sulfonyl chlorides can be reactive toward moisture and nucleophiles care must be taken to prevent unwanted side reactions that could compromise experimental results or pose handling challenges if not stored properly under inert conditions.

Future research directions may focus on optimizing synthetic routes for larger-scale production while exploring new derivatives through structure-based drug design approaches,taking advantageof computational modeling tools that predict binding interactions between this compound’s core structure (e.g.,benzothiopyran)and target proteins or enzymes implicated in disease pathways,such as kinases or transcription factors,which remain key targets for therapeutic intervention across multiple therapeutic areas including oncology,neurodegenerative diseases,and inflammatory conditions where modulating protein-protein interactions offers significant therapeutic potential,allowing researchers not onlyto develop more effective treatments but alsoto gain deeper insights into disease mechanisms through chemical probes based on well-defined scaffolds like this one,which combines bothstructural complexityandfunctional versatility.

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